This study aimed to synthesize molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide.
The synthesis yielded two types of mononuclear complexes, specifically [MoO 2 (L) (MeOH)] and [MoO 2 (L) (H 2 O)], as well as a bipyridine-bridged dinuclear complex.
The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique.
2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands.
The synthesis involves the reaction of 4-Hydroxy-3-nitrobenzaldehyde with appropriate reagents.
The synthesis involves the reaction of 3-Methoxy-2-nitrobenzaldehyde with appropriate reagents.
3-Hydroxy-5-nitrobenzaldehyde is an aromatic compound characterized by the presence of a hydroxyl group and a nitro group on a benzaldehyde structure. Its molecular formula is C₇H₅NO₄, and it has a molecular weight of approximately 167.12 g/mol. The compound typically appears as pale yellow to brown crystalline powder and is slightly soluble in water while being more soluble in organic solvents like ethanol and acetone .
These reactions highlight the compound's versatility in organic synthesis.
Several methods exist for synthesizing 3-Hydroxy-5-nitrobenzaldehyde:
These methods vary in complexity and yield, providing options for laboratory synthesis.
3-Hydroxy-5-nitrobenzaldehyde finds applications in several fields:
The compound's unique structural features make it valuable for developing new materials and pharmaceuticals.
Interaction studies involving 3-Hydroxy-5-nitrobenzaldehyde often focus on its reactivity with biological molecules. Investigations into its binding affinity with proteins or enzymes can provide insights into its potential therapeutic effects. For instance, studies may explore how it interacts with bacterial cell membranes or enzymes responsible for metabolic processes, contributing to its antimicrobial properties .
Several compounds share structural similarities with 3-Hydroxy-5-nitrobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Hydroxy-4-nitrobenzaldehyde | C₇H₅N₃O₄ | Contains a nitro group at the para position |
3-Hydroxy-5-methylbenzaldehyde | C₈H₈O₂ | Has a methyl group instead of a nitro group |
2-Hydroxy-5-nitrobenzaldehyde | C₇H₅N₃O₄ | Hydroxyl group at the ortho position |
What sets 3-Hydroxy-5-nitrobenzaldehyde apart from these similar compounds is its specific arrangement of functional groups, which contributes to its unique reactivity and potential biological activity. The positioning of the nitro group relative to the hydroxyl group enhances its electrophilic character, making it particularly reactive in organic synthesis compared to its analogs.
The proton nuclear magnetic resonance spectrum of 3-hydroxy-5-nitrobenzaldehyde exhibits characteristic signals that reflect the electronic environment of the aromatic ring system [1]. The aldehyde proton appears as a singlet at approximately 10.15 ppm, consistent with the highly deshielded nature of the formyl hydrogen due to the electron-withdrawing effects of both the nitro group and the aromatic ring system [1] [2].
Position | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aldehyde | 10.15 | Singlet | -CHO |
Aromatic H-2 | 7.65 | Doublet | meta to nitro |
Aromatic H-4 | 7.45 | Doublet | ortho to hydroxyl |
Aromatic H-6 | 8.05 | Triplet | ortho to nitro and aldehyde |
Hydroxyl | 5.30 | Singlet (broad) | -OH |
The aromatic protons display characteristic patterns influenced by the substituent effects. The proton at position 6, positioned ortho to both the nitro group and the aldehyde functionality, exhibits the most downfield shift at approximately 8.05 ppm [1]. This significant deshielding results from the cumulative electron-withdrawing effects of both substituents. The hydroxyl proton appears as a broad singlet at 5.30 ppm, though this signal may be exchangeable with deuterium oxide and can vary depending on concentration and solvent conditions [3].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon environments within the molecular framework [4]. The aldehyde carbonyl carbon appears at 189.8 ppm, characteristic of aromatic aldehydes with electron-withdrawing substituents [4] [5]. The aromatic carbons exhibit distinct chemical shifts reflecting their electronic environments and substitution patterns.
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C-1 (aldehyde) | 189.8 | -CHO |
C-2 | 122.5 | Aromatic |
C-3 | 158.2 | C-OH |
C-4 | 108.8 | Aromatic |
C-5 | 145.6 | C-NO₂ |
C-6 | 134.8 | Aromatic |
The carbon bearing the hydroxyl group (C-3) resonates at 158.2 ppm, demonstrating the characteristic downfield shift associated with phenolic carbons [4]. The nitro-substituted carbon (C-5) appears at 145.6 ppm, reflecting the electron-withdrawing nature of the nitro group [1]. The remaining aromatic carbons display chemical shifts within the typical aromatic region, with their precise positions influenced by the electronic effects of the substituents.
Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information about the nitrogen environment within the nitro group [6]. The nitro nitrogen appears at approximately -10.5 ppm relative to nitromethane as an external standard. This chemical shift is characteristic of aromatic nitro compounds and reflects the sp² hybridization of the nitrogen atom within the nitro group [6].
The ¹⁵N chemical shift is influenced by the electronic properties of the aromatic ring system. The presence of the electron-donating hydroxyl group at the meta position provides a slight upfield shift compared to unsubstituted nitrobenzene derivatives [6]. The coupling patterns observed in ¹⁵N nuclear magnetic resonance can provide additional structural information, though these are typically weak due to the low natural abundance of ¹⁵N.
The Fourier transform infrared spectrum of 3-hydroxy-5-nitrobenzaldehyde displays characteristic absorption bands that correspond to the vibrational modes of its functional groups [7] [8] [9]. The aldehyde carbonyl stretch appears at 1695 cm⁻¹, consistent with the electron-withdrawing effects of the nitro group and aromatic ring system [7] [8].
Functional Group | Frequency (cm⁻¹) | Assignment |
---|---|---|
Aldehyde C=O stretch | 1695 | ν(C=O) |
Aromatic C=C stretch | 1590 | ν(C=C) |
Nitro asymmetric stretch | 1535 | νₐₛ(NO₂) |
Nitro symmetric stretch | 1345 | νₛ(NO₂) |
Hydroxyl O-H stretch | 3420 | ν(O-H) |
Aromatic C-H stretch | 3065 | ν(C-H) |
Aldehyde C-H stretch | 2785 | ν(C-H) |
The hydroxyl stretching vibration appears as a broad absorption at 3420 cm⁻¹, indicating hydrogen bonding interactions [7] [9]. The nitro group exhibits characteristic asymmetric and symmetric stretching modes at 1535 cm⁻¹ and 1345 cm⁻¹, respectively [7] [8]. These frequencies are typical for aromatic nitro compounds and reflect the resonance stabilization within the nitro group.
The Fourier transform Raman spectrum complements the infrared data by providing information about symmetric vibrations and polarizability changes [7] [10]. The Raman spectrum exhibits strong bands corresponding to aromatic ring stretching and breathing modes at 1615 cm⁻¹ and 1005 cm⁻¹, respectively [7] [10].
The nitro group stretching modes appear with different relative intensities compared to the infrared spectrum, with the symmetric stretch at 1345 cm⁻¹ being more prominent in the Raman spectrum [7] [10]. The aldehyde carbonyl stretch appears at 1695 cm⁻¹ with moderate intensity, reflecting the polarizability change associated with this vibration.
Normal coordinate analysis provides detailed assignments of the vibrational modes observed in the spectroscopic data [7] [11]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have been employed to predict the vibrational frequencies and normal modes [7] [11].
The calculated frequencies, when scaled by appropriate factors (0.96 for frequencies above 1700 cm⁻¹ and 0.98 for frequencies below 1700 cm⁻¹), show excellent agreement with experimental values [7] [11]. The analysis reveals that the aldehyde carbonyl stretch involves primarily C=O stretching with minimal coupling to other modes, while the aromatic vibrations exhibit significant coupling between C-C stretching and C-H bending modes.
The ultraviolet-visible absorption spectrum of 3-hydroxy-5-nitrobenzaldehyde exhibits multiple absorption bands reflecting the electronic transitions within the conjugated aromatic system [12] . The spectrum displays characteristic bands at 275 nm, 335 nm, and 410 nm in ethanol solution [12] .
Absorption Band | λmax (nm) | Assignment | Molar Absorptivity (ε) |
---|---|---|---|
Band I | 275 | π → π* (aromatic) | 12,500 L·mol⁻¹·cm⁻¹ |
Band II | 335 | π → π* (extended conjugation) | 8,200 L·mol⁻¹·cm⁻¹ |
Band III | 410 | n → π* (carbonyl) | 3,800 L·mol⁻¹·cm⁻¹ |
The lowest energy absorption band at 410 nm corresponds to the n → π* transition of the aldehyde carbonyl group [12] . This transition is facilitated by the electron-withdrawing nitro group, which lowers the energy of the π* orbital. The band at 335 nm represents π → π* transitions within the extended conjugated system, while the band at 275 nm corresponds to aromatic π → π* transitions [12] .
The solvatochromic behavior of 3-hydroxy-5-nitrobenzaldehyde demonstrates significant sensitivity to solvent polarity and hydrogen bonding capacity [12] . In polar protic solvents such as methanol and ethanol, the absorption maxima exhibit bathochromic shifts compared to nonpolar solvents [12] .
Solvent | λmax (nm) | Shift (nm) | Solvent Parameter (ET(30)) |
---|---|---|---|
Cyclohexane | 270, 325, 395 | - | 30.9 |
Ethanol | 275, 335, 410 | +5, +10, +15 | 51.9 |
Dimethyl sulfoxide | 278, 340, 420 | +8, +15, +25 | 45.1 |
Water | 285, 345, 430 | +15, +20, +35 | 63.1 |
The solvatochromic shifts correlate with the Reichardt solvent polarity parameter ET(30), indicating that the electronic transitions are sensitive to both specific and nonspecific solvent interactions [12] . The hydroxyl group participates in hydrogen bonding with protic solvents, leading to stabilization of the ground state and consequent bathochromic shifts.
The electron ionization mass spectrum of 3-hydroxy-5-nitrobenzaldehyde exhibits characteristic fragmentation patterns that reflect the stability of the resulting ionic species [14] [15] [16]. The molecular ion peak appears at m/z 167 with moderate intensity, indicating reasonable stability under electron ionization conditions [14] [15].
m/z | Relative Intensity (%) | Assignment |
---|---|---|
167 | 100 | M+- (molecular ion) |
150 | 55 | M-OH (loss of hydroxyl) |
121 | 30 | M-NO₂ (loss of nitro group) |
138 | 20 | M-CHO (loss of aldehyde) |
92 | 15 | M-NO₂-CHO (loss of nitro and aldehyde) |
76 | 10 | C₆H₄⁺ (benzene ring fragment) |
30 | 25 | NO⁺ (nitro fragment) |
29 | 20 | CHO⁺ (aldehyde fragment) |
The most prominent fragmentation pathway involves loss of the hydroxyl radical (17 mass units) to give the fragment ion at m/z 150 [14] [15]. This fragmentation is facilitated by the resonance stabilization of the resulting phenoxy radical cation. The loss of the nitro group (46 mass units) produces the fragment ion at m/z 121, which corresponds to the hydroxybenzaldehyde cation [14] [15].
The fragmentation mechanisms of 3-hydroxy-5-nitrobenzaldehyde involve multiple competitive pathways [14] [15] [16]. The initial electron impact removes an electron from the aromatic π system, generating the molecular ion radical. Subsequent fragmentation occurs through heterolytic and homolytic bond cleavage processes.
The loss of the hydroxyl group proceeds through a concerted mechanism involving the formation of a phenoxy radical cation intermediate [14] [15]. The nitro group elimination involves the formation of a nitrosyl cation (NO⁺) and leaves behind a hydroxybenzaldehyde radical cation. The aldehyde group can be eliminated as a formyl radical (CHO- ) or as carbon monoxide following hydrogen rearrangement [14] [15].
Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions [14] [15] [16]. The fragment ion at m/z 150 (M-OH) undergoes further fragmentation to produce daughter ions at m/z 122 (loss of CO) and m/z 104 (loss of NO₂) [14] [15].